REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][n:8]2[n:9][cH:10][c:11](-[c:13]3[n:14][c:15]([O:19][c:20]4[cH:21][cH:22][c:23]([F:27])[c:24]([NH2:26])[cH:25]4)[n:16][cH:17][cH:18]3)[cH:12]2)[cH:28][cH:29]1.[Cl:37][CH2:38][Cl:39].[F:30][C:31]([F:32])([F:33])[C:34]([OH:35])=[O:36]>>[nH:8]1[n:9][cH:10][c:11](-[c:13]2[n:14][c:15]([O:19][c:20]3[cH:21][cH:22][c:23]([F:27])[c:24]([NH2:26])[cH:25]3)[n:16][cH:17][cH:18]2)[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Cn2cc(-c3ccnc(Oc4ccc(F)c(N)c4)n3)cn2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Nc1cc(Oc2nccc(-c3cn[nH]c3)n2)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |